![molecular formula C17H17NO2 B1624021 (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one CAS No. 6342-97-8](/img/structure/B1624021.png)
(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
描述
(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound with the molecular formula C17H19NO2. It is also known as curcumin, which is a natural compound found in turmeric. Curcumin has been widely studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of curcumin is complex and not fully understood. It is believed that curcumin exerts its effects through multiple pathways, including the inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and modulation of cell signaling pathways. Curcumin has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Curcumin has also been found to activate Nrf2, a transcription factor that regulates the expression of antioxidant enzymes. In addition, curcumin has been shown to modulate various cell signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the MAPK pathway.
生化和生理效应
Curcumin has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Curcumin has also been found to activate antioxidant enzymes, such as SOD, CAT, and GPx. In addition, curcumin has been shown to inhibit the growth and spread of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating cell signaling pathways. Curcumin has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. It has been extensively studied for its potential health benefits, and its mechanism of action is well understood. Curcumin also has low toxicity and is generally considered safe for human consumption. However, curcumin has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Curcumin also has low stability and can degrade quickly under certain conditions, such as exposure to light and heat.
未来方向
There are several future directions for research on curcumin. One direction is to explore the potential of curcumin for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to develop novel formulations of curcumin that improve its solubility, stability, and bioavailability. This could involve the use of nanotechnology or other delivery systems to enhance the efficacy of curcumin. Additionally, further research is needed to understand the mechanisms of action of curcumin and to identify new targets for its therapeutic potential.
科学研究应用
Curcumin has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Curcumin has also been found to have antioxidant properties, which can protect cells from oxidative damage caused by free radicals. In addition, curcumin has been shown to have anticancer properties, which can inhibit the growth and spread of cancer cells.
属性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(2)14-10-7-13(8-11-14)9-12-17(20)15-5-3-4-6-16(15)19/h3-12,19H,1-2H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRMLGDDBWATL-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one | |
CAS RN |
6342-97-8 | |
| Record name | NSC 46679 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC46679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



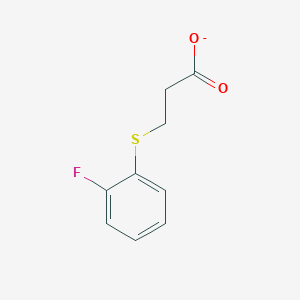
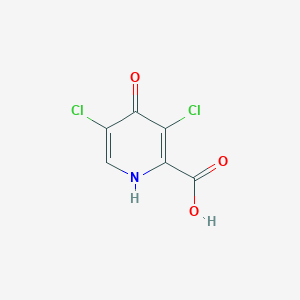
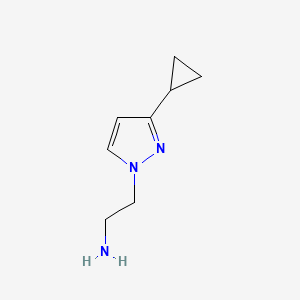
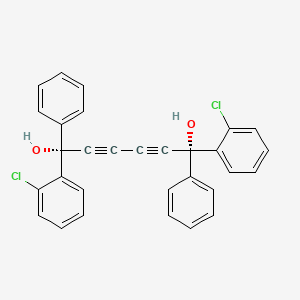
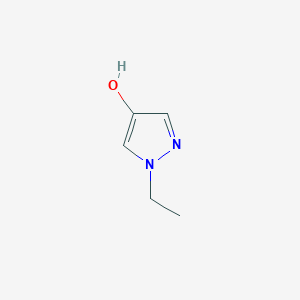
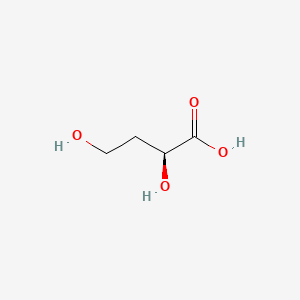
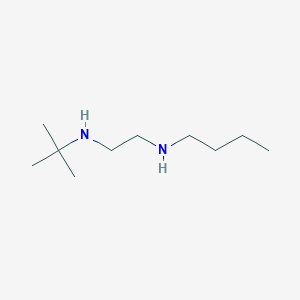
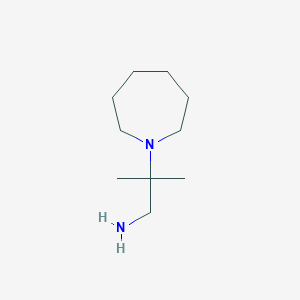
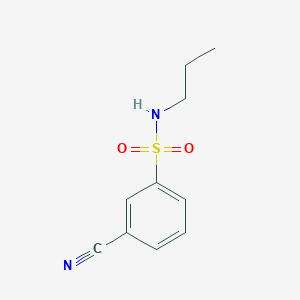
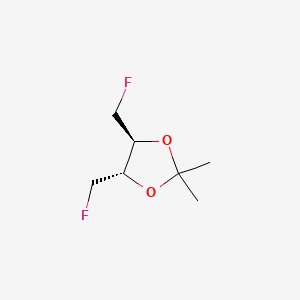
![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)
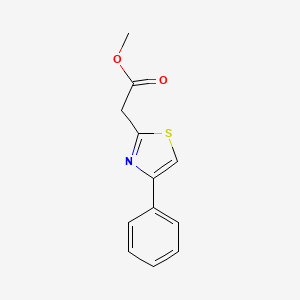
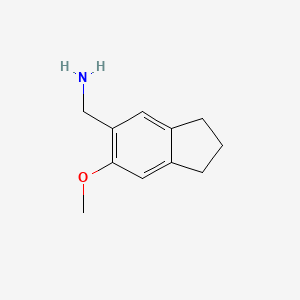
![{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623960.png)